N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Eeo-PGE1-leu-NH2 involves synthetic routes that typically include the esterification of prostaglandin E1 with leucinamide. The reaction conditions often require the use of specific catalysts and solvents to ensure the stability and efficacy of the final product. Industrial production methods may involve the use of PEGylation techniques to enhance the bioavailability and stability of the compound .
Chemical Reactions Analysis
Eeo-PGE1-leu-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Eeo-PGE1-leu-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in conditions related to the vascular system, such as peripheral arterial occlusive disease, pulmonary arterial hypertension, and diabetic neuropathy.
Industry: Utilized in the development of pharmaceutical formulations to enhance drug delivery and efficacy.
Mechanism of Action
The mechanism of action of Eeo-PGE1-leu-NH2 involves its interaction with specific molecular targets and pathways. Prostaglandin E1 and its derivatives exert their effects through binding to G protein-coupled receptors (GPCRs) on the cell surface. These receptors include the prostanoid E type (EP) receptor family, which consists of four subtypes: EP1, EP2, EP3, and EP4. Activation of these receptors triggers various intracellular signaling pathways, leading to physiological effects such as vasodilation, inhibition of platelet aggregation, and modulation of inflammation .
Comparison with Similar Compounds
Eeo-PGE1-leu-NH2 can be compared with other similar compounds, such as:
Prostaglandin E1 (PGE1): The parent compound with similar vascular effects but different pharmacokinetic properties.
Prostaglandin E2 (PGE2): Another prostaglandin with similar but distinct physiological effects, often involved in inflammatory responses.
Lipo-PGE1: A lipid-based formulation of PGE1 designed to enhance its stability and bioavailability.
The uniqueness of Eeo-PGE1-leu-NH2 lies in its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential .
Properties
CAS No. |
115288-30-7 |
---|---|
Molecular Formula |
C30H52N2O5 |
Molecular Weight |
520.7 g/mol |
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)-7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-5-oxocyclopentyl]heptanamide |
InChI |
InChI=1S/C30H52N2O5/c1-4-5-10-21-13-14-22(18-21)26(33)16-15-24-23(27(34)19-28(24)35)11-8-6-7-9-12-29(36)32-25(30(31)37)17-20(2)3/h15-16,20-26,28,33,35H,4-14,17-19H2,1-3H3,(H2,31,37)(H,32,36)/b16-15+ |
InChI Key |
BGLHQJZTSITZON-FOCLMDBBSA-N |
Isomeric SMILES |
CCCCC1CCC(C1)C(/C=C/C2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
Canonical SMILES |
CCCCC1CCC(C1)C(C=CC2C(CC(=O)C2CCCCCCC(=O)NC(CC(C)C)C(=O)N)O)O |
Synonyms |
16,18-ethano-20-ethyl-6-oxoprostaglandin E1 leucinamide EEO-PGE1-Leu-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.